molecular formula C18H19Cl2NO3 B10898273 Azepan-1-yl(5-((2,4-dichlorophenoxy)methyl)furan-2-yl)methanone

Azepan-1-yl(5-((2,4-dichlorophenoxy)methyl)furan-2-yl)methanone

Cat. No.: B10898273
M. Wt: 368.3 g/mol
InChI Key: KAKWSCYOEPHRJT-UHFFFAOYSA-N
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Description

Azepan-1-yl(5-((2,4-dichlorophenoxy)methyl)furan-2-yl)methanone is a synthetic organic compound with the molecular formula C18H19Cl2NO3 It is characterized by the presence of an azepane ring, a furan ring, and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(5-((2,4-dichlorophenoxy)methyl)furan-2-yl)methanone typically involves the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through the reaction of appropriate starting materials under controlled conditions.

    Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced via a nucleophilic substitution reaction, where the furan ring reacts with 2,4-dichlorophenol in the presence of a base.

    Formation of the Azepane Ring: The azepane ring is formed through a cyclization reaction involving the furan derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(5-((2,4-dichlorophenoxy)methyl)furan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the furan and dichlorophenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Azepan-1-yl(5-((2,4-dichlorophenoxy)methyl)furan-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Azepan-1-yl(5-((2,4-dichlorophenoxy)methyl)furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azepan-1-yl(5-((2,4-dichlorophenoxy)methyl)furan-2-yl)methanone: Unique due to its specific combination of azepane, furan, and dichlorophenoxy groups.

    Other Azepane Derivatives: Compounds with similar azepane rings but different substituents.

    Furan Derivatives: Compounds with furan rings and various functional groups.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19Cl2NO3

Molecular Weight

368.3 g/mol

IUPAC Name

azepan-1-yl-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C18H19Cl2NO3/c19-13-5-7-16(15(20)11-13)23-12-14-6-8-17(24-14)18(22)21-9-3-1-2-4-10-21/h5-8,11H,1-4,9-10,12H2

InChI Key

KAKWSCYOEPHRJT-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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